
3-Bromo-5(tert-butyl)phenylboronic acid
Übersicht
Beschreibung
“3-Bromo-5(tert-butyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are used as reactants in various organic reactions .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives has been reported in various studies .
Molecular Structure Analysis
The molecular formula of “3-Bromo-5(tert-butyl)phenylboronic acid” is C10H14BBrO2 . Its molecular weight is 256.93 g/mol . The InChI code is 1S/C10H14BBrO2/c1-10(2,3)7-4-8(11(13)14)6-9(12)5-7/h4-6,13-14H,1-3H3 .
Chemical Reactions Analysis
Boronic acids, including “3-Bromo-5(tert-butyl)phenylboronic acid”, are involved in a variety of organic reactions. These include oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5(tert-butyl)phenylboronic acid” include a molecular weight of 256.93 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde (BTHB), a derivative of 3-Bromo-5(tert-butyl)phenylboronic acid, has been synthesized with high yield under specific conditions, indicating its potential in chemical synthesis and applications in various chemical reactions (Hui Jian-bin, 2012).
- The bromination mechanism of related compounds like 2-tert-butylpyrene has been explored, demonstrating the versatility of bromine-containing compounds in organic chemistry and their potential in the development of new synthesis methods (Xing Feng et al., 2015).
Catalysis and Reaction Optimization
- The compound has been utilized in the Suzuki–Miyaura cross-coupling reaction, a significant reaction in organic chemistry, showcasing its role in facilitating bond formation between different organic molecules (A. Scrivanti et al., 2009).
- Its derivatives have been used in the preparation of chiral 3-arylpyrrolidines via rhodium-catalyzed protocols, highlighting its importance in asymmetric synthesis and the production of optically active compounds (Yu-Chiang Chung et al., 2012).
Molecular Synthesis and Characterization
- The synthesis and characterization of related compounds like 4-Tert-butylphenylboronic acid provide insights into the structural and chemical properties of bromo- and tert-butyl-substituted compounds, which are crucial for their application in various fields of chemistry (He Quan-guo, 2007).
- Studies on bromination of similar structures have expanded the understanding of reaction mechanisms and conditions, furthering the application of these compounds in synthetic organic chemistry (T. Hino et al., 1977).
Wirkmechanismus
Target of Action
3-Bromo-5-tert-butylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 3-Bromo-5-tert-butylphenylboronic acid acts as the organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic group. In the transmetalation step, the organoboron compound (3-Bromo-5-tert-butylphenylboronic acid in this case) transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be further processed through various biochemical pathways, depending on the specific requirements of the synthesis process .
Pharmacokinetics
The compound is known to be stable under normal conditions and should be stored in an inert atmosphere at 2-8°c .
Result of Action
The primary result of the action of 3-Bromo-5-tert-butylphenylboronic acid is the formation of a carbon-carbon bond in the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of 3-Bromo-5-tert-butylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere to prevent reactions with other substances . Additionally, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions, which can be adjusted to optimize the yield of the desired product .
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving “3-Bromo-5(tert-butyl)phenylboronic acid” and other boronic acids.
Eigenschaften
IUPAC Name |
(3-bromo-5-tert-butylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO2/c1-10(2,3)7-4-8(11(13)14)6-9(12)5-7/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYXDZHRVBGUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-tert-butylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)
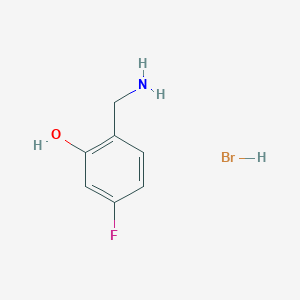
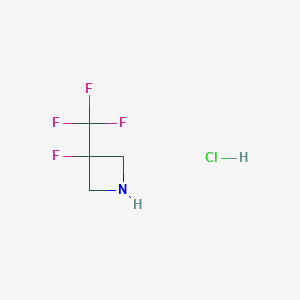
![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)

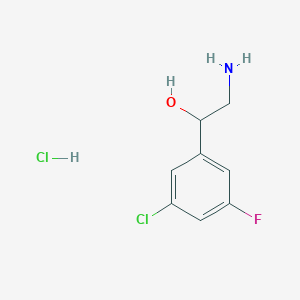
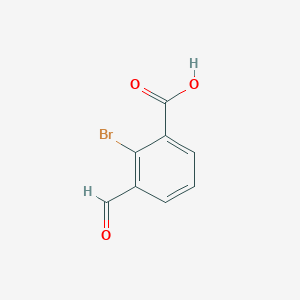
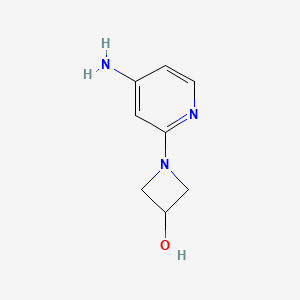
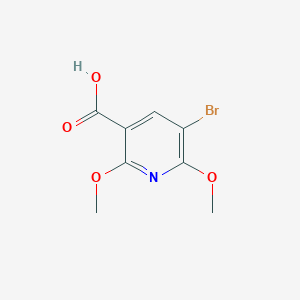

![1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]-](/img/structure/B1383501.png)


